

# Application Notes and Protocols: Benzyl Methyl Sulfide as a Flavoring Agent

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## Compound of Interest

Compound Name: Benzyl methyl sulfide

Cat. No.: B1583059

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## Introduction to Benzyl Methyl Sulfide (BMS)

**Benzyl Methyl Sulfide** (BMS), also known as [(Methylthio)methyl]benzene, is a potent, sulfur-containing aromatic compound valued in the flavor industry for its ability to impart specific savory and roasted notes.<sup>[1]</sup> Its unique organoleptic profile makes it an essential component in the creation of complex and authentic flavor profiles for a wide range of food and beverage products.<sup>[1]</sup> Naturally detected in foods such as chicken, pork, and milk, its application allows for the enhancement and replication of cooked, savory, and roasted characteristics.<sup>[2]</sup>

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the physicochemical properties, organoleptic profile, and practical application of BMS. It includes detailed protocols for formulation, dosage optimization, and analytical quality control to ensure consistent and effective use.

Regulatory Status: **Benzyl Methyl Sulfide** is designated as a flavoring agent by major regulatory bodies.<sup>[3][4]</sup> It holds FEMA number 3597 and JECFA number 460.<sup>[4][5][6]</sup> The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded in 1999 that BMS poses "no safety concern at current levels of intake when used as a flavouring agent".<sup>[3][7]</sup>

## Physicochemical Properties

A thorough understanding of BMS's physical and chemical properties is fundamental for its effective handling, storage, and application in food systems. These properties dictate its solubility, volatility, and stability, which are critical factors in flavor formulation and performance.

Property	Value	Source(s)
Chemical Formula	C <sub>8</sub> H <sub>10</sub> S	[5][8]
Molecular Weight	138.23 g/mol	[3][5][9]
CAS Number	766-92-7	[5][6][8]
Appearance	Colorless to pale yellow liquid	[10]
Boiling Point	196-198 °C @ 760 mm Hg	[3][10]
Melting Point	-30 °C	[3][10]
Flash Point	71.67 - 73 °C	[3][10]
Density	1.015 - 1.020 g/cm <sup>3</sup> @ 25 °C	[3][10]
Refractive Index	1.563 - 1.573 @ 20 °C	[3][10]
Solubility	Slightly soluble in water; Soluble in fats, ethanol, and propylene glycol.[3][9][10]	[3][9][10]
Vapor Pressure	0.507 mmHg @ 25 °C (est.)	[10]

## Organoleptic Profile: The Essence of Savory

The primary value of BMS lies in its powerful and distinctive aroma profile. It is characterized by its strong sulfurous and roasted notes. At appropriate dilutions, it contributes desirable savory characteristics reminiscent of cooked meats.

- Odor Descriptors: Roasted, burnt, beefy, chicken, pork, sulfurous, onion, and alliaceous/garlic notes.[1][2][9][10]
- Flavor Profile: Described as having beef, burnt, and chicken-like taste characteristics.[1][2]
- Application Insight: The "stench" or potent sulfurous character of the neat compound can be misleading.[3] The desirable savory and roasted notes only become apparent at very high dilutions (typically in the parts-per-million or even parts-per-billion range). Therefore, precise and controlled dosing is critical to achieving the target flavor profile.

## Applications in Food Systems

BMS is a versatile flavoring agent used to build savory character in a variety of products.<sup>[1]</sup> Its high impact at low concentrations makes it a cost-effective tool for flavor creation.

- **Savory & Meat Products:** It is instrumental in replicating the taste of grilled or roasted meat, making it invaluable for processed meats, soups, gravies, and sauces.<sup>[1]</sup>
- **Plant-Based Alternatives:** With the rise of meat substitutes, BMS provides the essential savory and meaty notes required for consumer acceptance of plant-based burgers, sausages, and other products.<sup>[1]</sup>
- **Baked Goods:** In baked goods, it can be used at very low levels (e.g., up to 0.20 ppm) to add a subtle roasted or savory depth to crackers, breads, and other savory baked items.<sup>[10]</sup>
- **Snack Foods & Condiments:** Used to enhance the savory profile of snack seasonings, marinades, and condiments.

## Application Protocol: Formulation and Dosing

Due to its potency, BMS must be handled and dosed with precision. Direct addition of the neat material to a food product is never recommended. A stepwise dilution approach is required.

## Preparation of Stock Solutions

**Causality:** Preparing a stock solution is essential for accurate dosing. Ethanol (95%) is the preferred solvent due to its food-grade status, high volatility (minimizing solvent off-notes), and excellent solubility for BMS.<sup>[9]</sup> Propylene glycol is a suitable alternative, especially for applications where slower volatilization is desired.<sup>[10]</sup>

Protocol:

- **Materials:** **Benzyl Methyl Sulfide** ( $\geq 98\%$  purity), 95% food-grade ethanol or propylene glycol, calibrated analytical balance, Class A volumetric flasks, and glass pipettes.
- **Procedure for 1% (w/w) Stock Solution:** a. Tare a clean, dry glass beaker on an analytical balance. b. Accurately weigh 1.00 g of **Benzyl Methyl Sulfide** into the beaker. c. Add 99.00 g of 95% ethanol or propylene glycol to the beaker. d. Stir gently with a glass rod until the

solution is homogeneous. e. Transfer the solution to a labeled amber glass bottle and store at 4°C.

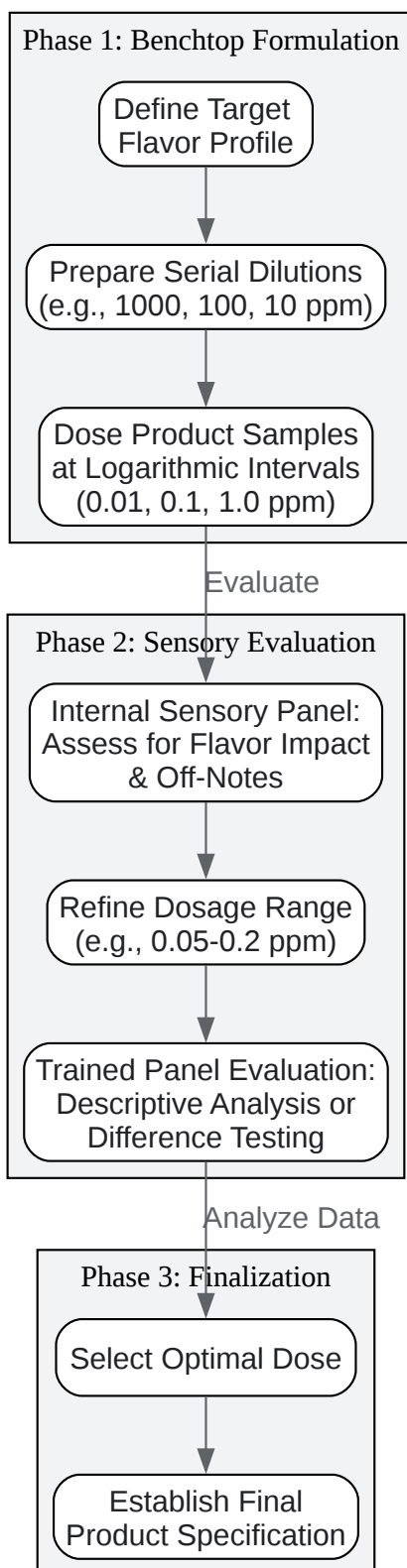
- Procedure for Serial Dilutions: Prepare further dilutions (e.g., 0.1%, 1000 ppm, 100 ppm) from the 1% stock solution as needed for application trials. Always use the same solvent for serial dilutions.

## Recommended Starting Dosages & Optimization

The optimal dosage of BMS is highly dependent on the food matrix and the desired flavor profile. The following are suggested starting points for evaluation.

Food Matrix	Recommended Starting Level (ppm in final product)
Soups & Broths	0.005 - 0.05 ppm
Processed Meats	0.01 - 0.10 ppm
Plant-Based Meat Analogs	0.02 - 0.20 ppm
Savory Snacks (seasoning)	0.10 - 0.50 ppm
Baked Goods	0.01 - 0.20 ppm <sup>[10]</sup>

The process of determining the final concentration is iterative, involving sensory evaluation to fine-tune the level for the desired impact without introducing harsh notes.



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**Caption:** Workflow for Dosage Optimization of **Benzyl Methyl Sulfide**.

## Analytical Protocol: Quality Control & Verification

Verifying the concentration of volatile sulfur compounds like BMS in a final product is crucial for quality assurance. Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS) is the standard method due to its high sensitivity and specificity.<sup>[11][12]</sup> A sulfur-selective detector like a Flame Photometric Detector (FPD) can also be used.<sup>[12]</sup>

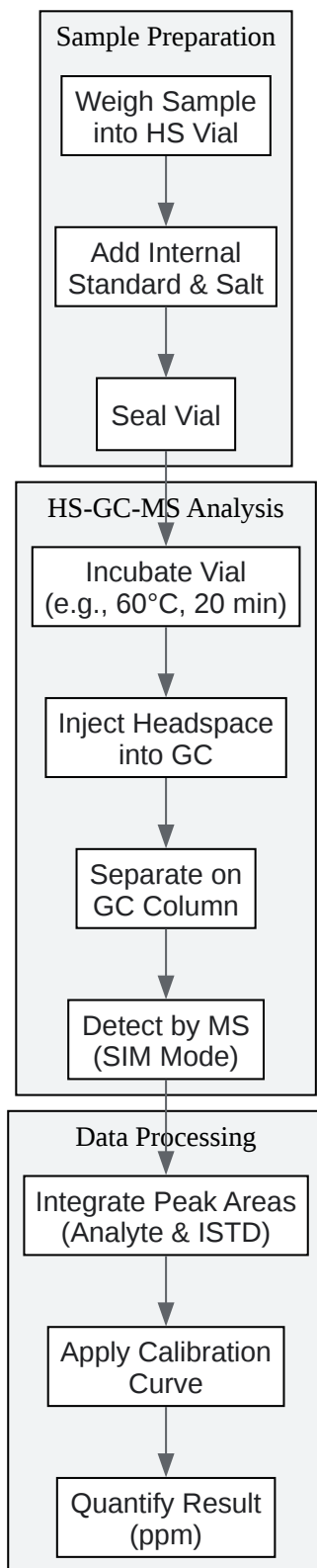
### HS-GC-MS Method

**Causality:** This method is ideal because it analyzes the volatile compounds in the headspace above the sample, minimizing interference from the non-volatile food matrix. The mass spectrometer provides definitive identification based on the molecule's mass fragmentation pattern.<sup>[12]</sup>

**Protocol:**

- **Sample Preparation:** a. Accurately weigh a defined amount of the food product (e.g., 5.0 g) into a headspace vial. b. Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analyte by the "salting-out" effect. c. Add an appropriate internal standard (e.g., a deuterated analog or a different sulfur compound like dimethyl disulfide) for accurate quantification. d. Immediately seal the vial with a PTFE/silicone septum cap.
- **Headspace Incubation:** a. Place the vial in the autosampler's incubator. b. Incubate at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.
- **GC-MS Analysis:** a. **Injection:** The automated system injects a known volume of the headspace gas into the GC inlet. b. **Separation:** Use a non-polar or semi-polar capillary column (e.g., DB-5ms, DB-WAX) suitable for separating volatile sulfur compounds. c. **Oven Program:** Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute the compounds. d. **MS Detection:** Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring for characteristic ions of BMS (e.g., m/z 91, 138).<sup>[3]</sup>
- **Quantification:** a. Create a calibration curve by analyzing headspace vials containing known concentrations of a BMS standard and the internal standard. b. Calculate the concentration

of BMS in the sample by comparing its peak area ratio (to the internal standard) against the calibration curve.



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**Caption:** HS-GC-MS Workflow for **Benzyl Methyl Sulfide** Quantification.

## Safety and Handling

While BMS is considered safe for its intended use in food, the concentrated material requires careful handling in a laboratory or manufacturing setting.

- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and safety glasses.[10]
- Ventilation: Handle in a well-ventilated area or under a fume hood to avoid inhalation of the concentrated aroma.
- Storage: Store in a cool, dry place away from direct sunlight and strong oxidizing agents, in tightly sealed containers.[13]

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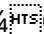
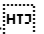
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